molecular formula C12H16N2O2 B7461146 N,N-dimethyl-3-(propanoylamino)benzamide

N,N-dimethyl-3-(propanoylamino)benzamide

Cat. No.: B7461146
M. Wt: 220.27 g/mol
InChI Key: PZWSAGABCAGRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-(propanoylamino)benzamide is a benzamide derivative characterized by a dimethylamino group at the amide nitrogen and a propanoylamino (propionamide) substituent at the 3-position of the benzene ring. The compound’s structure (C₁₁H₁₄N₂O₂) combines lipophilic and hydrogen-bonding functionalities, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N,N-dimethyl-3-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-4-11(15)13-10-7-5-6-9(8-10)12(16)14(2)3/h5-8H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWSAGABCAGRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N,N-dimethyl-3-(propanoylamino)benzamide with structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents (Position 3) Molecular Formula Key Properties/Biological Activity References
This compound Propanoylamino C₁₁H₁₄N₂O₂ Potential hydrogen-bond donor/acceptor; uncharacterized biological activity
N,N-Dimethyl-3-(trifluoromethyl)benzamide Trifluoromethyl C₁₀H₁₀F₃NO Enhanced lipophilicity (logP ~3.5*); used in agrochemical studies
2-Hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide (SCH 527123) Hydroxy + cyclobutenedione-furan complex C₂₄H₂₇N₃O₆ Potent CXCR2/CXCR1 antagonist (IC₅₀ <10 nM); orally bioavailable
N,N-Dimethyl-3-(phenoxy)benzamide Phenoxy C₁₅H₁₅NO₂ Moderate hydrophobicity (logP = 2.57); structural analog for SAR studies
3-[3-(N,N-Dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562) Hydroxy + dimethylaminopropyl C₂₄H₂₆N₃O₂ 5-HT₁B receptor antagonist (Ki = 0.8 nM); partial agonist activity in analogs

*Estimated based on trifluoromethyl group’s contribution to logP.

Pharmacological Activity

  • CXCR2/CXCR1 Antagonism: SCH 527123 demonstrates that bulky, electron-deficient substituents (e.g., cyclobutenedione-furan) enhance receptor binding and oral bioavailability. In contrast, the propanoylamino group in the target compound may favor hydrogen bonding but lacks the steric bulk required for high-affinity CXCR2 antagonism .
  • Serotonin Receptor Modulation: GR-55562 derivatives show that dimethylamino and hydroxy groups at specific positions are critical for 5-HT₁B antagonism. The propanoylamino group in this compound could alter binding kinetics due to its flexible side chain .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in N,N-dimethyl-3-(trifluoromethyl)benzamide increases logP compared to the propanoylamino substituent, which may reduce aqueous solubility but enhance membrane permeability .

Key Research Findings and Implications

  • Hydrogen-Bonding vs. Lipophilicity Trade-off: Propanoylamino-substituted benzamides may prioritize target specificity over cell permeability, whereas trifluoromethyl analogs prioritize bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.